molecular formula C44H90N2O7S B12767395 diethyl sulfate;N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide CAS No. 72765-51-6

diethyl sulfate;N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide

Cat. No.: B12767395
CAS No.: 72765-51-6
M. Wt: 791.3 g/mol
InChI Key: MZJXPELUXYSTGJ-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Synonyms

Diethyl sulfate is formally designated as sulfuric acid, diethyl ester by the International Union of Pure and Applied Chemistry (IUPAC). Alternative names include ethyl sulfate, diethyl sulphate, and diethyl tetraoxosulfate, reflecting regional nomenclature preferences and historical usage. Its molecular formula, $$ \text{C}4\text{H}{10}\text{O}4\text{S} $$, corresponds to a molar mass of 154.18 g·mol$$^{-1}$$. The compound’s structure comprises two ethyl groups ($$ \text{C}2\text{H}5 $$) bonded to a sulfate moiety ($$ \text{SO}4 $$), though a more descriptive representation is $$ (\text{C}2\text{H}5\text{O})2\text{SO}2 $$, highlighting its diester configuration.

Structural Relationship to Sulfuric Acid Esters

Diethyl sulfate belongs to the dialkyl sulfate family, characterized by the substitution of both hydroxyl groups in sulfuric acid ($$ \text{H}2\text{SO}4 $$) with alkyl chains. This structural modification confers electrophilic properties, enabling the compound to act as an ethylating agent. The sulfur atom adopts a tetrahedral geometry, with two oxygen atoms doubly bonded and the remaining two singly bonded to ethyl groups. Hydrolysis studies reveal its gradual conversion to ethanol and ethyl sulfate in water, culminating in sulfuric acid formation under excess aqueous conditions.

Historical Context and Discovery

The synthesis of diethyl sulfate emerged from early 20th-century efforts to optimize alkylation processes. Unlike its methyl counterpart, dimethyl sulfate, diethyl sulfate could not be efficiently produced via direct oleum-diethyl ether reactions due to excessive oxidation. Instead, a two-step process involving chlorosulfuric acid ($$ \text{ClSO}3\text{H} $$) and ethanol was developed:
$$
\text{ClSO}
3\text{H} + \text{C}2\text{H}5\text{OH} \rightarrow \text{C}2\text{H}5\text{OSO}3\text{H} + \text{HCl}
$$
Subsequent heating of ethyl hydrogen sulfate with sodium sulfate yielded diethyl sulfate via redistribution:
$$
2 \, \text{C}
2\text{H}5\text{OSO}3\text{H} + \text{Na}2\text{SO}4 \rightarrow (\text{C}2\text{H}5\text{O})2\text{SO}2 + 2 \, \text{NaHSO}_4
$$
This method, refined to achieve ~99% purity, underpinned its industrial adoption. By the mid-20th century, annual U.S. production reached approximately 5,000 tonnes, cementing its role in ethanol synthesis via ethylene hydration.

Industrial Significance as an Alkylating Agent

Diethyl sulfate’s utility stems from its ability to transfer ethyl groups to nucleophiles, a process central to producing ethyl ethers, amines, and thioethers. For example, in fatty acid ethyl ester synthesis, it reacts with sodium carboxylates:
$$
2 \, \text{RCO}2\text{Na} + (\text{C}2\text{H}5\text{O})2\text{SO}2 \rightarrow 2 \, \text{RCO}2\text{C}2\text{H}5 + \text{Na}2\text{SO}4
$$
This reaction contrasts with phenoxide alkylation, where only one ethyl group is typically transferred. Industrially, diethyl sulfate is preferred for its selectivity in dye and pigment manufacturing, where it ethylates aromatic amines without inducing polymerization.

Comparative Alkylation Efficiency

While dimethyl sulfate offers higher reactivity, diethyl sulfate’s slower hydrolysis rate (0.05%/h at 25°C) enhances controllability in aqueous environments. This property is exploited in textile finishing, where prolonged reaction times improve fiber dye affinity. Additionally, its compatibility with inorganic nucleophiles, such as potassium iodide ($$ \text{KI} $$), enables ethyl iodide production for pharmaceutical intermediates.

Properties

CAS No.

72765-51-6

Molecular Formula

C44H90N2O7S

Molecular Weight

791.3 g/mol

IUPAC Name

diethyl sulfate;N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide

InChI

InChI=1S/C40H80N2O3.C4H10O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)41-35-36-42(37-38-43)40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-3-7-9(5,6)8-4-2/h43H,3-38H2,1-2H3,(H,41,44);3-4H2,1-2H3

InChI Key

MZJXPELUXYSTGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCN(CCO)C(=O)CCCCCCCCCCCCCCCCC.CCOS(=O)(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl sulfate is typically synthesized in a two-step process starting from chlorosulfuric acid and ethanol. The reaction proceeds as follows:

For N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide, the synthesis involves the reaction of octadecanoic acid with N-(2-hydroxyethyl)ethylenediamine in the presence of a solvent like xylene. The reaction is typically carried out at elevated temperatures (around 140°C) with continuous stirring .

Industrial Production Methods

Industrial production of diethyl sulfate follows the same synthetic route but on a larger scale, ensuring proper handling and safety measures due to the compound’s toxic nature. The production of N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide involves similar steps but may include additional purification processes to ensure the compound’s quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Diethyl sulfate undergoes various chemical reactions, including:

N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide can undergo:

    Amidation: Reaction with acids to form amides.

    Esterification: Reaction with alcohols to form esters.

Common Reagents and Conditions

    Diethyl sulfate: Common reagents include sodium sulfate and ethanol.

    N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide: Common reagents include octadecanoic acid and N-(2-hydroxyethyl)ethylenediamine.

Major Products

Scientific Research Applications

Reaction Mechanisms

  • Alkylation : Diethyl sulfate acts as an alkylating agent, transferring ethyl groups to nucleophilic sites in various substrates.
  • Amidation and Esterification : The octadecanamide derivative can undergo amidation and esterification reactions, making it versatile in organic synthesis.

Alkylating Agent in Organic Synthesis

Diethyl sulfate is extensively used as an alkylating agent in the synthesis of various organic compounds, including:

  • Pharmaceuticals : It contributes to the production of ethyl ethers and amines that are crucial in drug development.
  • Agrochemicals : Used in synthesizing herbicides and pesticides, enhancing agricultural productivity.

Biochemical Applications

N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide exhibits unique biochemical properties:

  • Surfactant Activity : This compound can reduce surface tension in solutions, facilitating the solubilization of hydrophobic compounds.
  • Membrane Interaction : It interacts with lipid membranes, potentially influencing their structural integrity and function. This property is particularly relevant in drug delivery systems where enhancing bioavailability is critical.

Case Studies

  • Pharmaceutical Development : Research has shown that derivatives of diethyl sulfate can be used to synthesize novel anti-cancer agents by modifying existing drug structures to improve efficacy and reduce side effects.
  • Agricultural Research : Studies have demonstrated the effectiveness of diethyl sulfate-derived compounds in developing environmentally friendly pesticides that target specific pests without harming beneficial insects.
  • Biotechnology Applications : The surfactant properties of N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide have been explored in formulating vaccines, where it aids in emulsifying agents that enhance immune responses.

Mechanism of Action

Diethyl sulfate acts as an alkylating agent by transferring ethyl groups to nucleophilic sites in molecules, leading to the formation of ethylated products. This mechanism is crucial in the synthesis of ethyl ethers and amines .

N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide interacts with lipid membranes, influencing their structure and function. It can also act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl sulfate: Similar to diethyl sulfate but with methyl groups instead of ethyl groups.

    N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]hexadecanamide: Similar to N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide but with a shorter carbon chain.

Uniqueness

Diethyl sulfate is unique due to its high reactivity as an alkylating agent, making it valuable in organic synthesis . N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide stands out for its dual role in biochemical research and industrial applications as a surfactant .

Biological Activity

Diethyl sulfate (DES) is a well-known alkylating agent, primarily recognized for its use in organic synthesis and as an intermediate in the production of various chemicals. The compound , N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide, is a derivative that incorporates diethyl sulfate's reactive properties with a fatty acid amide structure. This article explores the biological activity of this compound, focusing on its effects, mechanisms of action, and relevant research findings.

Diethyl Sulfate

  • CAS Number : 64-67-5
  • Molecular Formula : C₄H₁₀O₄S
  • Molecular Weight : 154.185 g/mol
  • Density : 1.2 g/cm³
  • Boiling Point : 208 °C
  • Melting Point : -24 °C

This compound is characterized by its ability to alkylate nucleophilic sites in biological molecules, particularly DNA, leading to mutagenic and carcinogenic effects.

Diethyl sulfate acts primarily as an alkylating agent , which means it can transfer an alkyl group to DNA and proteins. This interaction can lead to:

  • DNA Damage : Alkylation can result in mutations due to the formation of adducts that disrupt normal base pairing.
  • Carcinogenicity : Studies indicate that DES is reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies showing tumor formation at various tissue sites .

Mutagenicity and Carcinogenicity

Research has demonstrated that diethyl sulfate induces significant genetic damage:

  • In Vivo Studies : In animal models, DES has been shown to cause tumors in rats through various exposure routes. For instance, oral administration resulted in benign or malignant tumors in the forestomach .
  • Genotoxicity : It has been reported to induce mutations and chromosomal aberrations in cultured human lymphocytes and other mammalian cells . Specific studies have shown that DES can lead to sister chromatid exchanges and micronucleus formation, indicating its potential for causing genetic instability .

Reproductive and Developmental Toxicity

Diethyl sulfate has also been linked to reproductive toxicity:

  • Animal Studies : A study involving female mice indicated that exposure shortly before or after mating significantly increased resorption rates and fetal malformations . This suggests that DES can disrupt early embryonic development through epigenetic mechanisms rather than direct DNA damage.

Case Studies

  • Ethanol Production Workers : Epidemiological studies have noted an increased risk of laryngeal cancer among workers exposed to diethyl sulfate during ethanol production processes. These findings underscore the compound's carcinogenic potential in occupational settings .
  • Laboratory Experiments : In controlled laboratory settings, DES exposure has been shown to induce specific locus mutations in mouse germ-line cells, further supporting its role as a mutagen .

Data Summary

PropertyValue
CAS Number64-67-5
Molecular Weight154.185 g/mol
Density1.2 g/cm³
Boiling Point208 °C
Melting Point-24 °C
CarcinogenicityReasonably anticipated
Primary EffectsDNA damage, mutagenicity

Q & A

Q. What synthetic methodologies are employed for preparing N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide, and what reaction conditions optimize yield and purity?

The compound is synthesized via condensation of octadecanoic acid with N-(2-hydroxyethyl)ethylenediamine under reflux in xylene at 140°C for 6–8 hours. Key optimizations include maintaining anhydrous conditions, stoichiometric control of reactants, and purification via HPLC to achieve >95% purity. Side products, such as unreacted fatty acids, are removed through recrystallization or column chromatography .

Q. How does diethyl sulfate function as an alkylating agent in synthesizing ethyl derivatives of tertiary amines?

Diethyl sulfate ethylates tertiary amines by transferring an ethyl group to the nitrogen, forming quaternary ammonium ethosulfate salts. This reaction is critical for producing cationic surfactants (e.g., stearoamphopropionates). The process requires pH stabilization (7–9) and temperatures below 50°C to minimize hydrolysis of diethyl sulfate. Post-synthesis, ion-exchange chromatography isolates the target compounds .

Q. What analytical techniques confirm the structural integrity of N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide?

Nuclear Magnetic Resonance (NMR; 1H and 13C) identifies amide and hydroxyl functional groups, while FT-IR validates hydrogen bonding in the alkyl chain. Mass spectrometry (LC-MS) confirms the molecular ion peak at m/z 637.1. Purity is assessed via reverse-phase HPLC with a C18 column and UV detection at 210 nm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide across cell membrane studies?

Contradictions often arise from variations in lipid bilayer composition (e.g., phosphatidylcholine vs. cholesterol content) or assay conditions (pH, temperature). Standardizing membrane models (e.g., unilamellar vesicles) and employing fluorescence anisotropy with diphenylhexatriene (DPH) as a probe improves reproducibility. Cross-validation using atomic force microscopy (AFM) further quantifies membrane fluidity changes .

Q. What experimental strategies mitigate diethyl sulfate’s hydrolytic instability during alkylation reactions?

Hydrolysis is minimized by using aprotic solvents (e.g., dimethylformamide), maintaining low temperatures (0–10°C), and gradual addition of diethyl sulfate to the amine substrate. Real-time monitoring via Raman spectroscopy tracks reaction progress, while quenching with sodium bicarbonate neutralizes residual sulfuric acid byproducts .

Q. How is the critical micelle concentration (CMC) of N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide determined, and what factors influence its aggregation behavior?

CMC is measured via surface tension tensiometry (Wilhelmy plate method) or fluorescence spectroscopy using pyrene as a polarity-sensitive probe. Aggregation is influenced by alkyl chain length, ionic strength (e.g., NaCl concentration), and temperature. Dynamic light scattering (DLS) characterizes micelle size distribution, with smaller micelles (<50 nm) forming at CMC values of ~0.1 mM .

Q. In crystallographic studies of diethyl sulfate-derived ethylated compounds, how does SHELX software enhance structural refinement?

SHELXL refines crystal structures by optimizing anisotropic displacement parameters and resolving twinning in high-symmetry space groups. For ethylated surfactants, hydrogen bonding networks are modeled using restraints for N–H···O interactions. The software’s robust least-squares algorithms improve R-factor convergence, even with low-resolution data (<1.5 Å) .

Methodological Notes

  • Data Contradiction Analysis : Conflicting cytotoxicity reports for diethyl sulfate derivatives require cross-testing in isogenic cell lines (e.g., wild-type vs. DNA repair-deficient cells) to isolate genotoxic effects. Dose-response curves should account for metabolic activation (e.g., S9 liver fractions) in vitro .
  • Experimental Design : For membrane interaction studies, incorporate negative controls (e.g., non-amide surfactants) and use Langmuir-Blodgett troughs to measure pressure-area isotherms, correlating lipid packing density with compound concentration .

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